molecular formula C21H17NO5 B583409 benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate CAS No. 1329840-65-4

benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

Cat. No.: B583409
CAS No.: 1329840-65-4
M. Wt: 369.323
InChI Key: FYRIDDBMDNIGBS-FIZWXNLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate involves several steps. The synthetic route typically starts with the preparation of 2-Benzyloxy-5-nitro-benzoic acid, which is then esterified with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate involves its interaction with specific molecular targets and pathways. The stable isotope labeling allows researchers to track the compound’s distribution and metabolism in biological systems. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate can be compared with other similar compounds, such as:

    2-Benzyloxy-5-nitro-benzoic Acid: Similar structure but without the stable isotope labeling.

    5-Nitro-2-(phenylmethoxy)benzoic Acid: Another compound with a similar structure but different functional groups.

    Benzyl 2-(Benzyloxy)-5-nitrobenzoate: A related ester compound with similar properties.

The uniqueness of this compound lies in its stable isotope labeling, which provides valuable insights into metabolic pathways and biochemical reactions.

Properties

IUPAC Name

benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(22(24)25)11-12-20(19)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2/i11+1,12+1,13+1,18+1,19+1,20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRIDDBMDNIGBS-FIZWXNLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.